molecular formula C15H24N2O3 B14142619 5alpha9alphaDihydroxymatrine CAS No. 72362-00-6

5alpha9alphaDihydroxymatrine

Cat. No.: B14142619
CAS No.: 72362-00-6
M. Wt: 280.36 g/mol
InChI Key: BYQQDLUCCAZYJO-PGKPSXLWSA-N
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Description

5alpha9alphaDihydroxymatrine: is a lupin alkaloid isolated from the leaves of Euchresta horsfeldii. It is a derivative of matrine, a well-known alkaloid with various pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5alpha9alphaDihydroxymatrine typically involves the hydroxylation of matrine. The reaction conditions often include the use of specific catalysts and controlled environments to ensure the selective addition of hydroxyl groups at the 5alpha and 9alpha positions. Detailed synthetic routes are documented in specialized chemical literature .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from natural sources, followed by purification processes. Advanced techniques such as chromatography and crystallization are employed to obtain high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 5alpha9alphaDihydroxymatrine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .

Scientific Research Applications

Chemistry: In chemistry, 5alpha9alphaDihydroxymatrine is used as a precursor for synthesizing other complex molecules. Its unique structure makes it a valuable starting material for various synthetic pathways .

Biology: In biological research, this compound is studied for its potential effects on cellular processes. It has shown promise in modulating specific biochemical pathways, making it a subject of interest in cell biology .

Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. Clinical trials are ongoing to determine its efficacy and safety in various medical applications .

Industry: In the industrial sector, this compound is used in the development of new materials and products. Its unique chemical properties make it suitable for applications in pharmaceuticals, agrochemicals, and other industrial products .

Mechanism of Action

The mechanism of action of 5alpha9alphaDihydroxymatrine involves its interaction with specific molecular targets and pathways. It is known to modulate various signaling pathways, including those involved in inflammation and cell proliferation. The exact molecular targets are still under investigation, but preliminary studies suggest that it may interact with key enzymes and receptors involved in these processes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar alkaloids .

Properties

CAS No.

72362-00-6

Molecular Formula

C15H24N2O3

Molecular Weight

280.36 g/mol

IUPAC Name

(1R,2R,9R,15S,17R)-9,15-dihydroxy-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one

InChI

InChI=1S/C15H24N2O3/c18-10-7-11-12-3-1-4-13(19)17(12)9-15(20)5-2-6-16(8-10)14(11)15/h10-12,14,18,20H,1-9H2/t10-,11+,12+,14+,15+/m0/s1

InChI Key

BYQQDLUCCAZYJO-PGKPSXLWSA-N

Isomeric SMILES

C1C[C@@H]2[C@H]3C[C@@H](CN4[C@H]3[C@@](CCC4)(CN2C(=O)C1)O)O

Canonical SMILES

C1CC2C3CC(CN4C3C(CCC4)(CN2C(=O)C1)O)O

Origin of Product

United States

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